Benzyl N-methyl-N-(2-oxoethyl)carbamate
Overview
Description
Benzyl N-methyl-N-(2-oxoethyl)carbamate: is an organic compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol . It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) linked to a benzyl group and a methyl(2-oxoethyl) group. This compound is used in various chemical and pharmaceutical applications due to its unique properties.
Scientific Research Applications
Chemistry: Benzyl N-methyl-N-(2-oxoethyl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving carbamates. It is also employed in the development of enzyme inhibitors.
Medicine: this compound has potential applications in drug development. It is investigated for its role in the synthesis of active pharmaceutical ingredients (APIs) and as a prodrug that can release active compounds in vivo.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of coatings, adhesives, and polymers.
Safety and Hazards
Mechanism of Action
Target of Action
Benzyl Methyl(2-oxoethyl)carbamate primarily targets the Replicase polyprotein 1ab . This protein is crucial for the replication of certain viruses, including SARS-CoV .
Mode of Action
It’s known that carbamates, a class of compounds to which benzyl methyl(2-oxoethyl)carbamate belongs, often work by inhibiting enzymes, which can disrupt the normal functioning of the target .
Biochemical Analysis
Biochemical Properties
Benzyl methyl(2-oxoethyl)carbamate plays a significant role in biochemical reactions, particularly as a protecting group for amines. It interacts with various enzymes and proteins, facilitating the synthesis of peptides and other complex molecules. The compound is known to interact with enzymes such as N,N’-dicyclohexylcarbodiimide (DCC) during peptide bond formation . These interactions are crucial for the stability and reactivity of the compound in biochemical processes.
Cellular Effects
Benzyl methyl(2-oxoethyl)carbamate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain signaling pathways by modulating the activity of specific enzymes and proteins. For instance, the compound can inhibit or activate enzymes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, Benzyl methyl(2-oxoethyl)carbamate can impact gene expression by interacting with transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of Benzyl methyl(2-oxoethyl)carbamate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes and proteins, altering their activity and function. For example, it can inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate cleavage . Additionally, Benzyl methyl(2-oxoethyl)carbamate can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzyl methyl(2-oxoethyl)carbamate can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but can degrade over time, leading to changes in its biochemical properties and cellular effects . Long-term studies have shown that Benzyl methyl(2-oxoethyl)carbamate can have sustained effects on cellular function, including alterations in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of Benzyl methyl(2-oxoethyl)carbamate vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels.
Metabolic Pathways
Benzyl methyl(2-oxoethyl)carbamate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further interact with cellular components . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, Benzyl methyl(2-oxoethyl)carbamate is transported and distributed through specific transporters and binding proteins. The compound can interact with membrane transporters, facilitating its uptake and distribution within cells . Additionally, binding proteins can influence the localization and accumulation of Benzyl methyl(2-oxoethyl)carbamate in specific cellular compartments.
Subcellular Localization
The subcellular localization of Benzyl methyl(2-oxoethyl)carbamate is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . For example, Benzyl methyl(2-oxoethyl)carbamate can localize to the endoplasmic reticulum or mitochondria, affecting the function of enzymes and proteins within these organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl N-methyl-N-(2-oxoethyl)carbamate can be synthesized through several methods. One common method involves the reaction of benzyl chloroformate with N-methylaminoacetaldehyde under basic conditions . The reaction typically proceeds as follows:
Reactants: Benzyl chloroformate and N-methylaminoacetaldehyde.
Conditions: Basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Products: this compound and a by-product, such as sodium chloride or potassium chloride.
Industrial Production Methods: In industrial settings, the production of benzyl methyl(2-oxoethyl)carbamate may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and precise control of temperature and pH are common practices to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: Benzyl N-methyl-N-(2-oxoethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl methyl(2-oxoethyl)carbamate oxides, while reduction may produce benzyl methyl(2-oxoethyl)amine.
Comparison with Similar Compounds
Benzyl carbamate: Similar structure but lacks the methyl(2-oxoethyl) group.
Methyl carbamate: Contains a methyl group instead of the benzyl group.
Ethyl carbamate: Contains an ethyl group instead of the benzyl group.
Uniqueness: Benzyl N-methyl-N-(2-oxoethyl)carbamate is unique due to the presence of both a benzyl group and a methyl(2-oxoethyl) group. This combination imparts distinct chemical and biological properties, making it valuable in various applications. Its ability to undergo diverse chemical reactions and its potential as a prodrug differentiate it from other carbamate derivatives.
Properties
IUPAC Name |
benzyl N-methyl-N-(2-oxoethyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-12(7-8-13)11(14)15-9-10-5-3-2-4-6-10/h2-6,8H,7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSOLOBYKJRHGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC=O)C(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20475776 | |
Record name | benzyl methyl(2-oxoethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20475776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107201-33-2 | |
Record name | benzyl methyl(2-oxoethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20475776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl N-methyl-N-(2-oxoethyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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